![molecular formula C27H25F2N5O2 B2603852 N-(2,4-二氟苄基)-1-(3-(3-(对甲苯基)-1,2,4-恶二唑-5-基)吡啶-2-基)哌啶-4-甲酰胺 CAS No. 1351787-39-7](/img/structure/B2603852.png)
N-(2,4-二氟苄基)-1-(3-(3-(对甲苯基)-1,2,4-恶二唑-5-基)吡啶-2-基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorobenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H25F2N5O2 and its molecular weight is 489.527. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorobenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorobenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌特性
N-(2,4-二氟苄基)-1-(3-(3-(对甲苯基)-1,2,4-恶二唑-5-基)吡啶-2-基)哌啶-4-甲酰胺及其衍生物因其潜在的抗菌特性而受到研究。一项合成类似化合物的研究发现,对革兰氏阳性菌和革兰氏阴性菌菌株以及真菌菌株具有中等到良好的活性 (Jadhav 等人,2017)。另一项研究合成了吡啶衍生物,对各种细菌和真菌菌株表现出可变且适度的抗菌活性 (Patel 等人,2011)。
结核病治疗
与 N-(2,4-二氟苄基)-1-(3-(3-(对甲苯基)-1,2,4-恶二唑-5-基)吡啶-2-基)哌啶-4-甲酰胺结构相似的化合物已被研究其在结核病治疗中的疗效。一项涉及噻唑-氨基哌啶杂合类似物的研究发现,某些化合物对结核分枝杆菌表现出有希望的活性 (Jeankumar 等人,2013)。
甘氨酸转运蛋白抑制
对具有相似结构的化合物的研究还探讨了它们作为甘氨酸转运蛋白 1 抑制剂的作用,这可能对治疗中枢神经系统疾病有影响。一种特定的化合物表现出有效的 GlyT1 抑制活性,并显示出增加大鼠脑脊液中甘氨酸浓度的希望 (Yamamoto 等人,2016)。
抗增殖特性
对与 N-(2,4-二氟苄基)-1-(3-(3-(对甲苯基)-1,2,4-恶二唑-5-基)吡啶-2-基)哌啶-4-甲酰胺相关的化合物的进一步研究包括对它们的抗增殖特性的研究。一项研究发现,某些衍生物充当微管蛋白抑制剂,表明具有作为抗增殖剂的潜力 (Krasavin 等人,2014)。
属性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N5O2/c1-17-4-6-18(7-5-17)24-32-27(36-33-24)22-3-2-12-30-25(22)34-13-10-19(11-14-34)26(35)31-16-20-8-9-21(28)15-23(20)29/h2-9,12,15,19H,10-11,13-14,16H2,1H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGRFDVLNMKSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=C(C=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-difluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。